DBCO-Val-Cit-PAB-OH
Description
DBCO-Val-Cit-PAB-OH is a multifunctional linker critical in the development of antibody-drug conjugates (ADCs). Its structure integrates three key components (Figure 1):
- DBCO (Dibenzocyclooctyne): Enables copper-free "click chemistry" for rapid and biocompatible conjugation with azide-functionalized antibodies .
- Val-Cit dipeptide: A protease-cleavable linker sensitive to cathepsin B, ensuring targeted drug release in lysosomes of cancer cells .
- PAB-OH (para-aminobenzyl alcohol): Stabilizes the linker-drug bond until enzymatic cleavage, reducing premature payload release .
Properties
IUPAC Name |
6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-oxohexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N6O6/c1-26(2)36(38(50)43-32(13-9-23-41-39(40)51)37(49)42-31-21-17-27(25-46)18-22-31)44-34(47)15-7-8-16-35(48)45-24-30-12-4-3-10-28(30)19-20-29-11-5-6-14-33(29)45/h3-6,10-12,14,17-18,21-22,26,32,36,46H,7-9,13,15-16,23-25H2,1-2H3,(H,42,49)(H,43,50)(H,44,47)(H3,40,41,51)/t32-,36+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSUTABXRCDSHE-LBHUVFDKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthetic Procedure
The synthesis follows a modular approach (Figure 1):
Preparation of Cit-PAB-OH Intermediate
-
Protection of L-Citrulline :
-
Coupling with PAB-OH :
Dipeptide Formation (Val-Cit-PAB-OH)
DBCO Conjugation
-
Activation of DBCO-PEG4-Acetic Acid :
-
Coupling with Val-Cit-PAB-OH :
Industrial-Scale Production and Optimization
Scalability Challenges
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% | HPLC (C18 column) |
| Residual Solvents | <50 ppm (DMF, THF) | GC-MS |
| Enantiomeric Excess | >99.5% | Chiral HPLC |
| Heavy Metals | <10 ppm | ICP-MS |
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity and Stability
-
HPLC Conditions :
-
Stability :
Comparative Analysis of Methodologies
Original vs. Modified Synthesis
Alternative Protecting Groups
-
Boc vs. Fmoc :
Challenges and Mitigation Strategies
Epimerization During Coupling
Solubility Issues
Industrial Applications and Case Studies
ADC Linker in Brentuximab Vedotin Analogues
Chemical Reactions Analysis
Types of Reactions
DBCO-Val-Cit-PAB-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The benzylic alcohol group can be substituted with various drug payloads.
Click Reactions: The dibenzocyclooctyne group participates in strain-promoted alkyne-azide cycloaddition reactions with azide-containing molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carbodiimides and amines under mild conditions.
Click Reactions: These reactions typically occur under ambient conditions without the need for copper catalysts.
Major Products Formed
The major products formed from these reactions are antibody-drug conjugates, where the drug payload is effectively linked to the antibody through the this compound linker .
Scientific Research Applications
DBCO-Val-Cit-PAB-OH is extensively used in scientific research, particularly in the following fields:
Chemistry: As a versatile linker in click chemistry for the synthesis of complex molecules.
Biology: In the development of bioconjugates for imaging and diagnostic purposes.
Medicine: As a key component in the synthesis of antibody-drug conjugates for targeted cancer therapy
Industry: In the production of biopharmaceuticals and advanced drug delivery systems.
Mechanism of Action
The mechanism of action of DBCO-Val-Cit-PAB-OH involves its role as a linker in antibody-drug conjugates. Upon administration, the ADC binds to the target antigen on the cancer cell surface, forming an ADC-antigen complex. This complex is internalized into the cancer cell, where lysosomal enzymes cleave the valine-citrulline dipeptide, releasing the active drug payload to exert its cytotoxic effects .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular formula : C18H29N5O4 (core structure; PEG or acetic acid modifications may alter this) .
- Molecular weight : ~379.45 (base compound); increases with PEG4 or acetic acid additions (e.g., DBCO-PEG4-acetic-Val-Cit-PAB: ~1079.2 Da) .
- Solubility : ≥100 mg/mL in DMSO for the base compound; PEG4 variants exhibit enhanced aqueous solubility .
- Storage : Requires -20°C for stability .
Mechanism in ADCs :
The DBCO group conjugates with azide-modified antibodies via strain-promoted alkyne-azide cycloaddition (SPAAC), bypassing cytotoxic copper catalysts . The Val-Cit-PAB-OH linker remains stable in circulation but is cleaved by cathepsin B in tumor lysosomes, releasing cytotoxic payloads (e.g., MMAE) with high specificity .
Comparison with Similar Compounds
Below is a systematic comparison of DBCO-Val-Cit-PAB-OH with structurally or functionally related ADC linkers:
Table 1: Structural and Functional Comparison
Table 2: Performance in Key Studies
Advantages and Limitations of this compound
Advantages :
- Copper-Free Conjugation : DBCO-azide reactions avoid copper toxicity, enhancing biocompatibility .
- Controlled Drug Release : Val-Cit-PAB-OH ensures payload release only in cathepsin B-rich environments (e.g., tumors) .
- Enhanced Solubility : PEG4 modifications reduce hydrophobicity, improving ADC solubility and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
